Cas no 16488-43-0 (4-nitrobutanoic acid)

4-Nitrobutanoic acid is a nitro-substituted carboxylic acid with the molecular formula C₄H₇NO₄. This compound features a nitro group at the terminal position of a butanoic acid chain, making it a versatile intermediate in organic synthesis. Its reactive nitro and carboxyl functionalities enable applications in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound is particularly valued for its role in nucleophilic substitution and reduction reactions, where it serves as a precursor to amines, amino acids, and other derivatives. Its well-defined structure and stability under controlled conditions make it suitable for research and industrial processes requiring precise functional group transformations.
4-nitrobutanoic acid structure
4-nitrobutanoic acid structure
Product Name:4-nitrobutanoic acid
CAS No:16488-43-0
MF:C4H7NO4
MW:133.102681398392
CID:2658478
PubChem ID:548023
Update Time:2025-06-13

4-nitrobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-nitrobutanoic acid
    • γ-Nitrobutyric acid
    • Ba-2761
    • 4-Nitrobutyric acid
    • F2147-8057
    • AKOS006379757
    • Butanoic acid, 4-nitro-
    • Q27454840
    • 4NI
    • CS-0198123
    • DTXSID00338274
    • A1-06652
    • Ba 2761
    • .gamma.-Nitrobutyric acid
    • gamma-Nitrobutyric acid
    • AS-80490
    • A-Nitrobutyric acid
    • Butyric acid, 4-nitro-
    • SCHEMBL1679439
    • 4-Nitrobutanoic acid #
    • EN300-143449
    • E82338
    • 4-Nitrobutanoicacid
    • 16488-43-0
    • 846-733-7
    • DTXCID30289361
    • Inchi: 1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)
    • InChI Key: SUFKNMKUIYHURJ-UHFFFAOYSA-N
    • SMILES: OC(CCC[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 133.03750770g/mol
  • Monoisotopic Mass: 133.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 83.1Ų

4-nitrobutanoic acid Pricemore >>

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Additional information on 4-nitrobutanoic acid

4-Nitrobutanoic Acid (CAS No. 16488-43-0): An Overview of Its Properties, Applications, and Recent Research

4-Nitrobutanoic acid (CAS No. 16488-43-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a nitro group attached to a butanoic acid backbone. The combination of these functional groups imparts distinct properties that make 4-nitrobutanoic acid a valuable reagent in various scientific applications.

The molecular formula of 4-nitrobutanoic acid is C4H7NO4, and its molecular weight is approximately 135.10 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and polar organic solvents such as methanol and ethanol. Its physical and chemical properties, including its melting point, boiling point, and solubility, have been extensively studied and are well-documented in the scientific literature.

In terms of its chemical reactivity, 4-nitrobutanoic acid exhibits several notable characteristics. The presence of the nitro group makes it an excellent electron-withdrawing group, which can influence the reactivity of the carboxylic acid functional group. This property has been exploited in various synthetic routes, where 4-nitrobutanoic acid serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of nitroalkanes and other derivatives that are important in organic synthesis and pharmaceutical chemistry.

4-Nitrobutanoic acid has also found applications in biochemical research. Its ability to modulate cellular processes has been explored in several studies. One area of particular interest is its potential as a metabolic regulator. Research has shown that 4-nitrobutanoic acid can influence the activity of certain enzymes involved in metabolic pathways, making it a valuable tool for studying cellular metabolism and energy production.

In the context of pharmaceutical research, 4-nitrobutanoic acid has been investigated for its potential therapeutic applications. Recent studies have focused on its anti-inflammatory properties and its ability to inhibit the production of pro-inflammatory cytokines. These findings suggest that 4-nitrobutanoic acid could be a promising candidate for the development of new anti-inflammatory drugs.

Beyond its direct therapeutic potential, 4-nitrobutanoic acid has also been used as a building block in the synthesis of drug candidates. Its unique chemical structure allows for the introduction of various functional groups through chemical modifications, which can enhance the pharmacological properties of the resulting compounds. For example, derivatives of 4-nitrobutanoic acid have been synthesized to improve their bioavailability and target specificity.

The environmental impact of 4-nitrobutanoic acid has also been a subject of recent research. Studies have examined its biodegradability and potential ecological effects to ensure its safe use in industrial and laboratory settings. These investigations are crucial for developing sustainable practices in chemical synthesis and waste management.

In conclusion, 4-nitrobutanoic acid (CAS No. 16488-43-0) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and reactivity make it an important reagent in synthetic chemistry, while its biological properties offer promising avenues for therapeutic development. Ongoing research continues to uncover new insights into the potential uses and impacts of this compound, further solidifying its importance in the scientific community.

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